1,5-Diphenylpentan-3-amine

Description

Contextual Significance of Diamine and Amine Scaffolds in Organic Chemistry

Amine and diamine scaffolds are fundamental building blocks in the field of organic chemistry, prized for their versatile reactivity and presence in a vast array of biologically active molecules. chemicalbook.com Amines, characterized by a nitrogen atom bonded to one or more alkyl or aryl groups, are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemicalbook.com Their basicity and nucleophilicity allow them to participate in a wide range of chemical transformations. chemsynthesis.com

Diamine structures, in particular, are of significant interest due to their ability to form complexes with metals and to act as key components in the synthesis of more complex molecules, including polymers and pharmacologically active agents. The spatial arrangement of the two amine groups in a diamine can profoundly influence the chemical and physical properties of the resulting molecules.

Historical Overview of Research Pertaining to Diphenylpentane Derivatives

Research into diphenylalkanes and their derivatives has a long history, driven by their diverse chemical properties and potential applications. researchgate.net Early research in the 20th century laid the groundwork for understanding the synthesis and reactivity of compounds containing multiple phenyl groups. The study of these molecules has evolved to explore their conformational flexibility and the influence of the alkane chain length on their properties. researchgate.net

The synthesis of various amine derivatives has been a central theme in organic chemistry, with methods like reductive amination and the Gabriel synthesis being developed and refined over many decades. nih.govuni.lu The synthesis of 1,5-Diphenylpentan-3-amine itself has been documented, with a notable method involving the reduction of 1,5-diphenylpentan-3-one oxime. chemicalbook.com A procedure published in 1969 by Feuer and Braunstein describes the treatment of the oxime with borane (B79455) to yield the desired amine. chemicalbook.com

Structural Elucidation and Nomenclatural Conventions of this compound

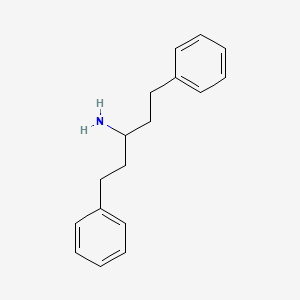

The structure of this compound is defined by a five-carbon (pentane) chain. An amine group (-NH2) is attached to the third carbon atom, and phenyl groups (-C6H5) are attached to the first and fifth carbon atoms.

The systematic IUPAC name for this compound is this compound. nih.gov The numbering of the carbon chain starts from one of the ends bearing a phenyl group, proceeds to the other end, and the position of the amine group is indicated by the locant '3'.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 29766-50-5 | chemicalbook.com |

| Molecular Formula | C17H21N | chemicalbook.comnih.gov |

| Molecular Weight | 239.36 g/mol | chemicalbook.com |

| IUPAC Name | this compound | nih.gov |

Role of this compound as a Core Structure in Chemical Investigations

This compound serves as a valuable core structure or intermediate in chemical synthesis. Its precursor, 1,5-diphenyl-3-pentanone, has been investigated for various biological activities, including potential anticancer and insecticidal properties. researchgate.net The conversion of this ketone to the amine opens up avenues for creating a diverse range of derivatives with potentially new or enhanced biological activities.

The presence of the primary amine group allows for a variety of chemical modifications, such as N-alkylation, acylation, and the formation of Schiff bases. These reactions enable the introduction of different functional groups, which can significantly alter the molecule's properties, such as its solubility, polarity, and biological target affinity. While specific research focused solely on the applications of this compound is not extensively documented in readily available literature, its structural motifs are found in compounds with reported biological relevance. For instance, derivatives of diphenyl ethers and arylpiperazines, which share some structural similarities, have been explored for their therapeutic potential. researchgate.netbiointerfaceresearch.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenylpentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10,17H,11-14,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKWJPMGHCRYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29766-50-5 | |

| Record name | 1,5-diphenylpentan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,5 Diphenylpentan 3 Amine

Strategies for Carbon-Carbon Bond Formation in Diphenylpentane Skeleton Precursors

The creation of the 1,5-diphenylpentan-3-one skeleton is a critical first step and can be accomplished through several established carbon-carbon bond-forming reactions. These methods offer varying degrees of efficiency and substrate compatibility.

Grignard Reaction-Based Synthesis of 1,5-Diphenylpentan-3-one

The Grignard reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds, provides a viable route to 1,5-diphenylpentan-3-one. libretexts.orgtsijournals.com This method relies on the nucleophilic attack of a Grignard reagent, an organomagnesium halide, on an electrophilic carbonyl compound. tsijournals.com The reaction is highly sensitive to moisture, necessitating the use of anhydrous solvents like diethyl ether. libretexts.orgcerritos.edu

One potential Grignard-based approach involves the reaction of two equivalents of a benzylmagnesium halide (e.g., benzylmagnesium bromide) with a suitable three-carbon electrophile. Alternatively, a more controlled synthesis could employ the reaction of a phenylpropylmagnesium halide with benzaldehyde (B42025), followed by oxidation of the resulting secondary alcohol to the desired ketone. The formation of biphenyl (B1667301) is a common side reaction, which can be minimized by controlling the concentration of the alkyl or aryl halide and the reaction temperature. libretexts.org

Table 1: Key Parameters in Grignard Reaction for C-C Bond Formation

| Parameter | Description | Importance |

| Reagents | Alkyl/Aryl Halide, Magnesium Metal | Forms the highly reactive Grignard reagent. libretexts.orgtsijournals.com |

| Solvent | Anhydrous Ether (e.g., diethyl ether) | Stabilizes the Grignard reagent and prevents its decomposition by water. libretexts.orgcerritos.edu |

| Reaction Conditions | Anhydrous, often under an inert atmosphere | Prevents unwanted side reactions with atmospheric moisture and oxygen. libretexts.org |

| Initiation | A small amount of iodine can be used to initiate the reaction. | Activates the magnesium surface. cerritos.edu |

Palladium-Catalyzed Cross-Coupling Approaches to 1,5-Diphenylpentan-3-one

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, represent powerful and versatile methods for constructing carbon-carbon bonds. rsc.orgyoutube.com These reactions offer high functional group tolerance and are widely used in modern organic synthesis. rsc.orgnih.gov

The synthesis of 1,5-diphenylpentan-3-one via a palladium-catalyzed approach could involve the coupling of an appropriate organoboron compound with an aryl halide (Suzuki-Miyaura) or the reaction of an alkene with an aryl halide (Heck). rsc.orggoogle.com For instance, a Suzuki-Miyaura coupling could potentially unite two phenylpropyl fragments or a phenylpropyl fragment with a benzyl (B1604629) halide in the presence of a palladium catalyst and a base. rsc.org The choice of ligands, such as phosphines, can be crucial in modulating the catalyst's activity and selectivity. nih.gov

Table 2: Components of a Typical Palladium-Catalyzed Cross-Coupling Reaction

| Component | Role | Example |

| Catalyst | Facilitates the oxidative addition and reductive elimination steps. | Pd(PPh₃)₄, Pd(OAc)₂. youtube.comnih.gov |

| Ligand | Stabilizes the palladium center and influences reactivity. | Triphenylphosphine (PPh₃). nih.gov |

| Coupling Partners | The two molecules to be joined. | Aryl halide and an organoboron compound (Suzuki-Miyaura). rsc.org |

| Base | Activates the organoboron compound and neutralizes the acid formed. | Sodium carbonate (Na₂CO₃). rsc.org |

| Solvent | Dissolves the reactants and facilitates the reaction. | Water, organic solvents. rsc.org |

Alpha-Alkylation Methods for 1,5-Diphenylpentan-3-one

Alpha-alkylation of ketones is a classical method for forming carbon-carbon bonds adjacent to a carbonyl group. This strategy can be applied to the synthesis of 1,5-diphenylpentan-3-one. One approach involves the double alkylation of acetone (B3395972) with two equivalents of a benzyl halide in the presence of a strong base. However, controlling the degree of alkylation can be challenging.

A more controlled synthesis could start from dibenzyl ketone. Deprotonation at the alpha-carbon with a suitable base, such as lithium diisopropylamide (LDA), would generate an enolate, which can then react with a benzyl halide to yield the desired 1,5-diphenylpentan-3-one.

Aldol (B89426) Condensation Routes to Diphenylpentane-1,4-dien-3-one and Related Structures

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized to synthesize precursors to 1,5-diphenylpentan-3-one. scribd.comchegg.com Specifically, the base-catalyzed condensation of two equivalents of benzaldehyde with one equivalent of acetone, known as the Claisen-Schmidt condensation, yields 1,5-diphenyl-1,4-pentadien-3-one, also known as dibenzalacetone. scribd.comchegg.combas.bg

This reaction proceeds through the formation of an enolate from acetone, which then attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of the conjugated dienone. scribd.com The resulting 1,5-diphenyl-1,4-pentadien-3-one is a stable, crystalline solid. nist.govsigmaaldrich.com This intermediate can then be reduced to the saturated ketone, 1,5-diphenylpentan-3-one. A common method for this reduction is catalytic hydrogenation, where the double bonds are saturated in the presence of a metal catalyst such as palladium or platinum. researchgate.netlibretexts.org

Table 3: Aldol Condensation for the Synthesis of 1,5-Diphenyl-1,4-pentadien-3-one

| Reactants | Catalyst | Product |

| Benzaldehyde (2 eq.) | Sodium Hydroxide (NaOH) | 1,5-Diphenyl-1,4-pentadien-3-one scribd.combas.bg |

| Acetone (1 eq.) |

Reductive Amination Pathways to 1,5-Diphenylpentan-3-amine

Once the precursor ketone, 1,5-diphenylpentan-3-one, is synthesized, the final step is its conversion to the target amine, this compound. This transformation is typically achieved through reductive amination.

Leuckart Reaction and Leuckart-Type Amination Mechanisms

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones. mdpi.comwikipedia.orgambeed.com It traditionally involves heating the carbonyl compound with ammonium (B1175870) formate (B1220265) or formamide (B127407). wikipedia.org The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride source, typically formate. alfa-chemistry.com A significant drawback of the classical Leuckart reaction is the high temperatures required (often above 160 °C) and the potential for the formation of N-formylated byproducts. alfa-chemistry.comgoogle.comscribd.com

The mechanism involves the nucleophilic attack of ammonia (B1221849) (from ammonium formate) or formamide on the carbonyl carbon, followed by dehydration to form an iminium ion. wikipedia.org A hydride transfer from formate then reduces the iminium ion to the amine. alfa-chemistry.com When formamide is used, the initial product is often the N-formyl derivative, which requires a subsequent hydrolysis step to yield the free amine. mdpi.com

Modern variations of reductive amination offer milder and more efficient alternatives to the classical Leuckart reaction. These methods often employ reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in the presence of an amine source. scielo.org.mxmasterorganicchemistry.comscispace.com These reagents can selectively reduce the intermediate imine or iminium ion in the presence of the starting ketone. masterorganicchemistry.com The reaction can be performed as a one-pot procedure where the ketone, amine (or ammonia), and reducing agent are combined. ias.ac.in

Table 4: Comparison of Reductive Amination Methods

| Method | Reagents | Conditions | Key Features |

| Classical Leuckart Reaction | Ammonium formate or formamide | High temperature (120-185 °C) | One-step process, can produce N-formyl byproducts. wikipedia.orggoogle.com |

| Modern Reductive Amination | Amine source (e.g., ammonia, ammonium chloride) and a reducing agent (e.g., NaBH₄, NaBH₃CN) | Milder conditions, often room temperature | Higher yields, greater selectivity, avoids harsh conditions. scielo.org.mxmasterorganicchemistry.comscispace.com |

Classical Reductive Amination of Carbonyl Precursors (e.g., 1,5-Diphenylpentan-3-one)

The choice of reducing agent is critical in reductive amination. While sodium borohydride (NaBH₄) is a powerful and common reducing agent, its application in a one-pot reductive amination can be problematic as it is capable of reducing the initial ketone in competition with the desired imine reduction. commonorganicchemistry.commasterorganicchemistry.com This can lead to the formation of 1,5-diphenylpentan-3-ol (B3379799) as a significant byproduct. To circumvent this, the reaction is often performed in a stepwise manner where the imine is formed first and then the reducing agent is added. commonorganicchemistry.com

A more refined approach utilizes a milder and more selective reducing agent, sodium cyanoborohydride (NaBH₃CN). ias.ac.incommonorganicchemistry.com The electron-withdrawing cyano group in NaBH₃CN attenuates its reducing power, making it less reactive towards ketones and aldehydes but highly effective for the reduction of the protonated imine (iminium ion). masterorganicchemistry.comfiveable.mechemicalbook.com This selectivity allows for a "direct" or one-pot reaction where the ketone, amine, and NaBH₃CN are combined. chemicalbook.com The reaction is typically run under mildly acidic conditions (pH ~4-5), which facilitates the formation of the iminium ion, the species that is most readily reduced by NaBH₃CN. masterorganicchemistry.comyoutube.com

| Reagent | Key Characteristics | Typical Reaction Type |

| Sodium Borohydride (NaBH₄) | Strong, less selective reducing agent. Can reduce the starting ketone. masterorganicchemistry.comscispace.com | Typically used in a two-step process after imine formation is complete. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild, selective reducing agent. Preferentially reduces the iminium ion over the ketone. commonorganicchemistry.comfiveable.me | Ideal for one-pot reductive aminations under slightly acidic conditions. chemicalbook.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective alternative to NaBH₃CN, often used when avoiding cyanide is necessary. commonorganicchemistry.commasterorganicchemistry.com | Effective for one-pot reactions, particularly in non-protic solvents. commonorganicchemistry.commasterorganicchemistry.com |

Lewis acids, such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂), can also be added to facilitate imine formation, especially with less reactive ketones. commonorganicchemistry.comcommonorganicchemistry.com

The mechanism of reductive amination proceeds through two principal stages:

Imine/Iminium Ion Formation : The synthesis begins with the nucleophilic attack of an amine (e.g., ammonia) on the electrophilic carbonyl carbon of 1,5-diphenylpentan-3-one. This forms an unstable intermediate known as a hemiaminal (or carbinolamine). youtube.com Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of an imine. The imine, in the acidic medium, can be protonated to form a highly electrophilic iminium cation. masterorganicchemistry.comyoutube.com This equilibrium between the ketone/amine and the imine/iminium ion is a crucial part of the process. commonorganicchemistry.com

Reduction of the Imine/Iminium Ion : A hydride reagent, such as NaBH₃CN, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. masterorganicchemistry.com This nucleophilic attack neutralizes the positive charge and forms the final amine product, this compound. The key advantage of NaBH₃CN is its ability to selectively reduce the C=N double bond of the iminium ion much faster than it reduces the C=O double bond of the starting ketone. fiveable.mechemicalbook.com

Novel and Emerging Synthetic Approaches to this compound and its Analogs

While classical reductive amination is a robust method, modern organic synthesis seeks more efficient and atom-economical routes.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer significant advantages in synthetic efficiency. nih.govnih.gov While a specific MCR for this compound is not prominently documented, the synthesis of its analogs can be envisioned through established MCRs that form secondary or tertiary amines.

For instance, a Petasis reaction (or borono-Mannich reaction) could theoretically be adapted. This reaction involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. nih.gov A hypothetical pathway to an analog could involve the reaction of an amine, an aldehyde, and a styrylboronic acid derivative. Similarly, the Mannich reaction , which couples an amine, an aldehyde, and another compound with an acidic proton, represents a foundational MCR for amine synthesis. nih.gov These reactions build molecular complexity rapidly and are prime candidates for creating libraries of analogs of this compound for further research.

Catalytic methods provide powerful and often greener alternatives to hydride-based reductions. These strategies can be applied to the reduction of the pre-formed imine from 1,5-diphenylpentan-3-one or, in some cases, in a one-pot reductive amination sequence.

Catalytic Hydrogenation : This method involves the reduction of the imine using molecular hydrogen (H₂) in the presence of a metal catalyst. stackexchange.com Heterogeneous catalysts are common, with palladium on carbon (Pd/C) being a widely used option. acs.orgnih.gov The reaction is typically carried out under a pressurized atmosphere of hydrogen. One of the challenges can be the over-reduction or hydrogenolysis of other functional groups, though imine hydrogenation is generally efficient. acs.org Bimetallic catalysts, such as Pd-Cu systems, have been shown to improve diastereoselectivity in the hydrogenation of certain imines. acs.org

Transfer Hydrogenation : This technique avoids the need for high-pressure gaseous hydrogen by using a donor molecule to provide the hydrogen atoms. diva-portal.org Common hydrogen donors include isopropanol (B130326) (which is oxidized to acetone) or formic acid. diva-portal.org This method often proceeds under milder conditions. Ruthenium and rhodium complexes are particularly effective catalysts for transfer hydrogenation of imines. scispace.comdiva-portal.orgoup.com For example, ruthenium-hydride complexes have demonstrated high activity for the reduction of various ketimines and aldimines to their corresponding amines in refluxing isopropanol, often with a base co-catalyst like KOH. oup.com This approach is noted for its functional group tolerance and operational simplicity. cdnsciencepub.comacs.org

| Strategy | Hydrogen Source | Typical Catalyst | Key Features |

| Catalytic Hydrogenation | Molecular Hydrogen (H₂) | Heterogeneous: Pd/C, PtO₂, Raney Ni stackexchange.comacs.org | Often requires pressurized H₂; can be highly efficient. nih.gov |

| Transfer Hydrogenation | Isopropanol, Formic Acid, etc. diva-portal.org | Homogeneous: Ruthenium or Rhodium complexes diva-portal.orgoup.com | Avoids pressurized H₂; often proceeds under mild conditions with high functional group tolerance. scispace.com |

Chemical Transformations and Derivative Synthesis of 1,5 Diphenylpentan 3 Amine

Amide Formation and Modification

The primary amino group of 1,5-diphenylpentan-3-amine serves as a versatile handle for the synthesis of a wide range of amide derivatives. These transformations are fundamental in medicinal chemistry and materials science for creating libraries of compounds with varied biological activities and physical properties.

Synthesis of Carboxamide Derivatives of N-(1,5-Diphenylpentan-3-yl)

The formation of a carboxamide bond by reacting this compound with carboxylic acids is a standard and widely utilized transformation. This reaction creates N-substituted amides, where the 1,5-diphenylpentan-3-yl moiety is attached to the nitrogen atom of the amide group.

Condensation Reactions Utilizing Coupling Reagents (e.g., PyBoP)

Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation under mild conditions, minimizing side reactions and improving yields. (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), known as PyBOP, is a popular phosphonium-based coupling reagent used for this purpose. wikipedia.org The general mechanism involves the activation of a carboxylic acid by PyBOP to form an active ester, which is then susceptible to nucleophilic attack by the primary amine of this compound.

The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA). researchgate.net The base is crucial for neutralizing the hexafluorophosphate (B91526) anion and any acidic byproducts, thereby driving the reaction to completion. The choice of solvent and base can be critical and is often optimized for specific substrates. researchgate.net While specific examples detailing the use of PyBOP with this compound are not prevalent in the searched literature, the general protocol for PyBOP-mediated amide coupling is well-established. researchgate.netresearchgate.net The process generally involves dissolving the carboxylic acid, PyBOP, and the base in the chosen solvent, followed by the addition of this compound. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). researchgate.net

Table 1: General Conditions for PyBOP-mediated Amide Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Coupling Reagent | PyBOP | wikipedia.org |

| Reactants | Carboxylic Acid, this compound | N/A |

| Solvent | Anhydrous DMF or DCM | researchgate.net |

| Base | DIEA or TEA | researchgate.net |

| Monitoring | TLC | researchgate.net |

Preparation of Reversed Amide Homologues

Reversed amide homologues of N-(1,5-diphenylpentan-3-yl)amides would feature a reversed amide linkage, where the carbonyl group is attached to the 1,5-diphenylpentan-3-yl moiety and the nitrogen atom is part of another fragment. The synthesis of such compounds would require a different synthetic strategy, starting with a carboxylic acid derivative of the 1,5-diphenylpentane (B3048512) scaffold. This would involve the transformation of the amine group of this compound into a carboxylic acid group, followed by an amidation reaction. No specific literature detailing this transformation for this compound was found in the search results.

Formation of Triamine Analogs from Carboxamide Intermediates

The synthesis of triamine analogs would involve the introduction of two additional amine functionalities. A plausible synthetic route could start from a carboxamide derivative of this compound that contains a precursor to an amine, such as a nitro group or a nitrile. The reduction of these functional groups on the carboxamide intermediate would then yield the desired triamine analog. For instance, a carboxamide could be formed using a nitro-substituted benzoic acid, and the resulting nitro-carboxamide could then be reduced to the corresponding amino-carboxamide, which would be a triamine analog. The search results did not provide specific examples of this synthetic sequence starting from this compound.

Further Functionalization and Derivatization Strategies

Beyond amide formation, the this compound scaffold can be subjected to various other functionalization and derivatization strategies to create a wider range of chemical structures. These strategies could target the aromatic rings or the aliphatic backbone. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, could be performed on the phenyl rings, introducing new functional groups that can be further modified. However, specific literature detailing these further functionalization strategies for this compound was not identified in the provided search results.

N-Alkylation and N-Acylation Reactions

N-alkylation of secondary amines like this compound introduces an alkyl group onto the nitrogen atom, yielding a tertiary amine. This reaction typically proceeds via a nucleophilic substitution mechanism, where the amine attacks an alkyl halide. However, the direct alkylation of secondary amines can be challenging to control. The resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to the potential for over-alkylation and the formation of a quaternary ammonium (B1175870) salt as a byproduct. masterorganicchemistry.comwikipedia.org

To achieve selective mono-alkylation, specific strategies are often employed. These can include the use of a large excess of the starting amine to minimize the reaction of the product, or the utilization of alternative alkylating agents and specific reaction conditions. For instance, reductive amination, which involves the reaction of the amine with a carbonyl compound to form an iminium ion intermediate that is subsequently reduced, offers a more controlled route to tertiary amines. rsc.org

The steric hindrance presented by the two bulky 1,5-diphenylpentyl groups in this compound would likely influence the rate and success of N-alkylation. While the nitrogen is a secondary amine and generally more reactive than a primary amine, the bulky substituents may shield the nitrogen atom, potentially slowing the reaction rate compared to less hindered secondary amines. masterorganicchemistry.com

Table 1: General Conditions for N-Alkylation of Secondary Amines

| Alkylating Agent | Solvent | Base | Temperature | Potential Products |

|---|---|---|---|---|

| Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Acetonitrile, DMF | K₂CO₃, Et₃N | Room Temp. to Reflux | Tertiary Amine, Quaternary Ammonium Salt |

This table represents general conditions and the specific outcome for this compound would require experimental validation.

N-acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom of this compound, forming an amide. This transformation is generally more straightforward and controllable than N-alkylation. Common acylating agents include acyl chlorides and acid anhydrides. The reaction is typically rapid and proceeds with high yield.

Unlike alkylation, over-acylation is not a significant issue. The resulting amide is substantially less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. This deactivation prevents a second acylation event from occurring. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Table 2: Typical Reagents for N-Acylation of Secondary Amines

| Acylating Agent | Solvent | Base | Temperature | Product |

|---|---|---|---|---|

| Acetyl Chloride | Dichloromethane, THF | Pyridine, Triethylamine | 0 °C to Room Temp. | N-acetyl-1,5-diphenylpentan-3-amine |

| Acetic Anhydride | Dichloromethane, THF | Pyridine, Triethylamine | Room Temp. to Reflux | N-acetyl-1,5-diphenylpentan-3-amine |

This table provides illustrative examples; specific conditions for this compound would need to be optimized.

Cyclization Reactions for Formation of Heterocyclic Analogs

The structure of this compound, with its central nitrogen atom and two flexible phenylpentyl chains, presents opportunities for intramolecular cyclization to form heterocyclic analogs, most notably piperidine (B6355638) derivatives. Such cyclizations typically require prior functionalization of the carbon chains to introduce reactive groups that can undergo ring-closing reactions. nih.govnih.govorganic-chemistry.org

A common strategy involves the oxidation of one or both of the phenylpentyl chains to introduce carbonyl or other electrophilic centers. For instance, oxidation could potentially lead to a δ-amino ketone, which could then undergo intramolecular cyclization to form a substituted piperidine ring. youtube.com The cyclization can be promoted by either acidic or basic conditions, depending on the specific functionalities involved.

Another approach could involve the introduction of leaving groups on the carbon chains, which would allow for an intramolecular nucleophilic substitution by the amine nitrogen to form the heterocyclic ring. nih.gov The synthesis of piperidine rings from acyclic precursors is a well-established area of organic synthesis, with numerous methods that could potentially be adapted for derivatives of this compound. nih.govorganic-chemistry.orgrsc.org

Table 3: Potential Strategies for Heterocyclic Analog Synthesis from this compound Derivatives

| Precursor Type | Reaction Type | Heterocyclic Product |

|---|---|---|

| δ-Amino Ketone | Intramolecular Condensation | Substituted Piperidine |

| Halo-amine | Intramolecular Nucleophilic Substitution | Substituted Piperidine |

These are hypothetical pathways for this compound and would require experimental investigation.

Reaction Mechanisms of this compound in Chemical Transformations

Nucleophilic Reactivity of the Amine Functionality

The chemical transformations of this compound are fundamentally governed by the nucleophilic character of the secondary amine. The nitrogen atom possesses a lone pair of electrons that can be donated to an electrophilic center, initiating a chemical reaction. The nucleophilicity of an amine is influenced by several factors, including electronic effects and steric hindrance. vaia.com

Stereochemical Implications of Transformations

Since this compound is a chiral molecule (the central carbon atom bonded to the nitrogen is a stereocenter, assuming the two phenylpentyl groups are considered distinct), reactions involving this amine can have significant stereochemical implications. nih.gov If a reaction occurs at a site remote from the stereocenter and does not involve breaking any bonds to it, the stereochemistry of the central carbon is likely to be retained.

In reactions where an intermediate is formed that can lose its stereochemical integrity, such as the formation of a planar iminium ion during certain cyclization reactions, the stereochemical outcome at the original center could be affected. The use of chiral reagents or catalysts can be employed to influence the stereochemical outcome of reactions, leading to the selective formation of one stereoisomer over another, a key consideration in modern organic synthesis. masterorganicchemistry.com

Spectroscopic Characterization and Structural Analysis of 1,5 Diphenylpentan 3 Amine

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups. As a primary amine, 1,5-Diphenylpentan-3-amine exhibits several characteristic absorption bands. spectroscopyonline.com The presence of the -NH₂ group gives rise to two distinct N-H stretching vibrations due to symmetric and asymmetric modes, a feature that clearly distinguishes it from secondary and tertiary amines. orgchemboulder.com Furthermore, the molecule's hybrid structure, containing both aromatic rings and an aliphatic chain, results in a complex and informative spectrum.

Key expected FT-IR absorption bands include:

N-H Stretching: Primary amines show two bands; an asymmetric stretch typically appears at a higher wavenumber (3400-3300 cm⁻¹) and a symmetric stretch at a lower wavenumber (3330-3250 cm⁻¹). orgchemboulder.comorgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentane (B18724) backbone appear just below 3000 cm⁻¹.

N-H Bending (Scissoring): This vibration for primary amines results in a characteristic absorption in the range of 1650-1580 cm⁻¹. orgchemboulder.com

Aromatic C=C Stretching: The phenyl rings produce a series of absorptions in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretch for an aliphatic amine is typically found in the 1250-1020 cm⁻¹ region. orgchemboulder.com

N-H Wagging: A broad absorption band, characteristic of primary amines, is expected in the 910-665 cm⁻¹ range due to the out-of-plane bending of the N-H bond. orgchemboulder.comorgchemboulder.com

Aromatic C-H Out-of-Plane Bending: Strong bands resulting from the monosubstituted phenyl rings are expected, typically near 750 cm⁻¹ and 700 cm⁻¹.

Table 1: Predicted FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3380 | Asymmetric Stretch | N-H |

| ~3310 | Symmetric Stretch | N-H |

| 3100-3000 | Stretch | Aromatic C-H |

| 3000-2850 | Stretch | Aliphatic C-H |

| 1650-1580 | Scissoring (Bend) | N-H |

| 1600, 1495, 1450 | Ring Stretch | Aromatic C=C |

| 1250-1020 | Stretch | Aliphatic C-N |

FT-Raman Spectroscopy for Complementary Vibrational Insights

FT-Raman spectroscopy serves as a valuable complement to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. In this compound, the nonpolar phenyl rings and the C-C backbone are expected to be strong Raman scatterers. usp.br

Key expected FT-Raman signals include:

Aromatic C-H Stretching: Strong signals are expected above 3000 cm⁻¹.

Aromatic Ring Vibrations: A very strong signal corresponding to the ring breathing mode of the monosubstituted phenyl rings is predicted around 1000 cm⁻¹. usp.br Other ring stretching modes will appear in the 1605-1580 cm⁻¹ region.

C-N Stretching: The C-N bond vibration may also be observed. usp.br

N-H Vibrations: In contrast to IR, N-H stretching and bending vibrations are typically weak in Raman spectra. ias.ac.in

Table 2: Predicted FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3060 | Stretch | Aromatic C-H |

| ~2930 | Stretch | Aliphatic C-H |

| ~1605 | Ring Stretch | Aromatic C=C |

| ~1255 | In-plane Bend / Stretch | C-H / C-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H and ¹³C NMR spectra, a complete structural assignment can be made.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. Due to the molecule's symmetry, the two phenyl groups and their corresponding ethyl chains are chemically equivalent.

The expected signals are:

Phenyl Protons (H-Ar): The ten protons on the two phenyl rings are expected to appear as a multiplet in the aromatic region, around 7.10-7.30 ppm.

Benzylic Protons (H-1/H-5): The four protons on the carbons adjacent to the phenyl rings (C1 and C5) are predicted to appear as a triplet around 2.5-2.7 ppm.

Methylene (B1212753) Protons (H-2/H-4): The four protons on the carbons adjacent to the amine-bearing carbon (C2 and C4) are expected to be a multiplet around 1.6-1.8 ppm.

Methine Proton (H-3): The single proton on the carbon bearing the amino group (C3) is anticipated to be a multiplet (likely a quintet) around 2.9-3.1 ppm.

Amine Protons (-NH₂): The two protons of the primary amine typically appear as a broad singlet. orgchemboulder.com Its chemical shift is variable and concentration-dependent, often appearing between 1.0 and 3.0 ppm.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-Ar | 7.10 - 7.30 | Multiplet | 10H |

| H-1, H-5 | 2.5 - 2.7 | Triplet | 4H |

| H-2, H-4 | 1.6 - 1.8 | Multiplet | 4H |

| H-3 | 2.9 - 3.1 | Multiplet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to symmetry, only six distinct carbon signals are expected for this compound.

The predicted signals are:

Aromatic Carbons: Four signals are expected for the phenyl rings: one for the ipso-carbon (the carbon attached to the pentane chain), and three for the ortho, meta, and para carbons. These typically resonate between 125 and 142 ppm.

C3 Carbon: The carbon atom directly bonded to the electron-withdrawing nitrogen atom is expected to be deshielded, appearing in the 50-60 ppm range. libretexts.org

C2 and C4 Carbons: These aliphatic carbons are predicted to resonate around 40-45 ppm.

C1 and C5 Carbons: The benzylic carbons are expected in the 30-35 ppm region.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Label | Chemical Shift (δ, ppm) |

|---|---|

| C-Ar (ipso) | 140 - 142 |

| C-Ar (ortho, meta, para) | 125 - 129 |

| C-3 | 50 - 60 |

| C-2, C-4 | 40 - 45 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously confirm the assignments from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. mnstate.edulibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. researchgate.net For instance, it would show a cross-peak between the H-1/H-5 protons and the H-2/H-4 protons, and another between the H-2/H-4 protons and the H-3 proton, confirming the connectivity of the aliphatic chain.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This 2D experiment correlates proton signals with the signals of the carbons to which they are directly attached. It provides definitive confirmation of which proton is bonded to which carbon, verifying the assignments in Tables 3 and 4.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is useful for confirming the connection of the pentane chain to the phenyl rings.

While less common for a simple molecule, Solid-State NMR could be used to study the compound in its crystalline form. This would provide insights into molecular packing, conformational differences between solid and solution states, and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of this compound, offering valuable information for its identification and structural characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates the components of a mixture before subjecting them to mass analysis. While specific GC-MS studies on this compound are not extensively detailed in the provided results, the principles of amine analysis by GC-MS are well-established. Generally, amines can be challenging to analyze by GC due to their polarity, which can lead to peak tailing and poor reproducibility. vt.edu Derivatization is a common strategy to improve the chromatographic behavior of amines. vt.edunih.gov

For aliphatic amines, a characteristic fragmentation pattern involves the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.orglibretexts.org This α-cleavage results in the formation of a stable, nitrogen-containing cation. libretexts.org In the case of this compound, the primary amine group would direct this fragmentation. The molecular ion peak for a compound with an odd number of nitrogen atoms, such as this amine, will have an odd mass-to-charge ratio (m/z). libretexts.org

The fragmentation of a similar amine, 3-pentanamine, shows a base peak resulting from the loss of an ethyl radical via α-cleavage. nist.gov For this compound, the expected α-cleavage would occur on either side of the C-3 carbon bearing the amino group, leading to the loss of a 2-phenylethyl radical or a propylbenzene (B89791) radical. The resulting charged fragments would be indicative of the core structure. The presence of phenyl groups would also lead to characteristic fragments, such as the tropylium (B1234903) ion at m/z 91.

A direct method using solid-phase microextraction (SPME) coupled with GC-MS has been optimized for the determination of various biogenic amines, demonstrating the capability of this technique for amine analysis after appropriate sample preparation. mostwiedzy.pl

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. scispace.com This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C17H21N), the predicted monoisotopic mass is 239.1674 Da. uni.lu

HRMS can predict the collision cross section (CCS) values for different adducts of the molecule, which provides information about the ion's three-dimensional shape in the gas phase. uni.lu Predicted CCS values for protonated ([M+H]+) and sodiated ([M+Na]+) adducts of this compound have been calculated. uni.lu This data, when compared with experimental values, can aid in the confident identification of the compound in complex matrices. scispace.com The development of extensive HRMS/MS spectral libraries is a key goal in analytical toxicology for the screening of novel psychoactive substances, a class to which many amine compounds belong. scispace.com

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 240.17468 | 158.2 |

| [M+Na]+ | 262.15662 | 162.4 |

| [M-H]- | 238.16012 | 163.4 |

| [M+NH4]+ | 257.20122 | 174.7 |

| [M+K]+ | 278.13056 | 157.7 |

| [M+H-H2O]+ | 222.16466 | 150.2 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal X-ray diffraction study for this compound was not found in the provided search results, the technique is widely applied to amine-containing compounds to elucidate their solid-state structures. For instance, single-crystal X-ray diffraction has been used to determine the structures of various complex amine derivatives, revealing detailed metrical parameters. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.netmdpi.com The process involves mounting a suitable single crystal, collecting diffraction data, and refining the crystal structure to obtain the final atomic coordinates. mdpi.com For related amine-bis(phenol) compounds, X-ray diffraction has revealed bond lengths and angles consistent with their chemical structures, showing typical C-N bond lengths around 1.47 Å. nih.gov

In the solid state, molecules of this compound would be expected to interact through various intermolecular forces, with hydrogen bonding being particularly significant due to the presence of the primary amine group. The nitrogen atom of the amine can act as a hydrogen bond acceptor, while the hydrogen atoms attached to the nitrogen can act as hydrogen bond donors. libretexts.org These hydrogen bonds play a crucial role in stabilizing the crystal packing. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems present in the molecule.

For this compound, the UV-Vis spectrum would be dominated by the electronic transitions of the two phenyl groups. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. science-softcon.de The presence of the amine group, an auxochrome, attached to the alkyl chain is expected to have a minimal effect on the position of the primary absorption bands of the phenyl rings, as it is not directly conjugated with them. However, subtle shifts or changes in absorption intensity may occur.

Studies on related aromatic amines and their derivatives show absorption maxima that are influenced by the extent of conjugation and the presence of various functional groups. nih.govresearchgate.net For example, a diamine with triarylimidazole and other aromatic units exhibits an absorption maximum around 305-315 nm, attributed to π-π* transitions. researchgate.net The UV-Vis spectrum of a related compound, 1,5-diphenylpenta-1,4-dien-3-one (B3434637) (dibenzalacetone), shows intense absorption due to its extended conjugated system. researchgate.net While the pentane chain in this compound isolates the two phenyl rings, preventing extended conjugation between them, the individual π-π* transitions of the benzene (B151609) rings will still be observable.

Advanced Computational and Theoretical Investigations of 1,5 Diphenylpentan 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure and properties of molecules. nih.govcore.ac.uk By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying relatively large organic molecules. nih.govcore.ac.uk

Geometry Optimization and Molecular Structure Prediction

A fundamental step in computational chemistry is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For this analysis, calculations are typically performed using a specific functional and basis set, such as B3LYP with the 6-311++G(d,p) basis set. nih.gov The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron distribution.

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular structure. These theoretical values can be compared with experimental data if available, often showing good agreement. mdpi.com

In the case of the model compound N-benzylaniline, DFT calculations reveal key structural features. For instance, an asymmetry in the C2-N1 and C8-N1 bond lengths can be attributed to the coulomb repulsive interaction of the methylene (B1212753) group. nih.gov The geometry of the aniline (B41778) ring is also observed to be distorted from a perfect hexagon due to the electron-donating substituent. nih.gov

Table 1: Selected Optimized Geometrical Parameters for N-benzylaniline (Model Compound) Data sourced from a computational study using the B3LYP/6-311++G(d,p) method. nih.gov

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.402 | |

| N-H | 1.015 | |

| C-C (aromatic) | 1.390 - 1.395 | |

| C-H (aromatic) | 1.083 - 1.085 | |

| C-N-C | 124.9 | |

| H-N-C | 115.8 | |

| C-C-C (aromatic) | 118.2 - 121.1 |

Vibrational Frequency Calculations for Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies can be compared with experimental FT-IR and FT-Raman spectra, which helps in the assignment of vibrational modes to specific molecular motions. nih.govresearchgate.net

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and the limitations of the DFT functional. Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental data. nih.gov A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. nih.gov

For N-benzylaniline, a good correlation between the calculated and experimental vibrational spectra has been demonstrated, allowing for a confident assignment of the observed bands. nih.gov For example, the N-H stretching vibration is a characteristic mode for secondary amines and is typically observed in the range of 3300-3500 cm⁻¹.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Selected Modes of N-benzylaniline (Model Compound) Data sourced from a computational study using the B3LYP/6-311++G(d,p) method. nih.gov

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

| N-H Stretch | 3435 | 3434 | 3434 | N-H stretching |

| C-H Stretch (aromatic) | 3059 | 3059 | 3060 | Aromatic C-H stretching |

| C-H Stretch (aliphatic) | 2921 | 2920 | 2922 | CH₂ asymmetric stretching |

| C=C Stretch (aromatic) | 1602 | 1602 | 1603 | Aromatic C=C stretching |

| N-H Bend | 1526 | - | 1525 | N-H in-plane bending |

| C-N Stretch | 1324 | 1325 | 1324 | C-N stretching |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. core.ac.ukmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests a more reactive molecule. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η) where μ is the chemical potential (μ ≈ -χ).

In the model compound N-benzylaniline, the HOMO is typically localized on the aniline ring, indicating that this is the primary site for electrophilic attack. The LUMO is generally distributed over the benzyl (B1604629) ring. The calculated HOMO-LUMO energy gap provides insight into the charge transfer possibilities within the molecule. nih.gov

Table 3: Calculated FMO Energies and Reactivity Descriptors for N-benzylaniline (Model Compound) Calculations performed at the B3LYP/6-311++G(d,p) level. nih.gov

| Parameter | Value |

| HOMO Energy (eV) | -5.25 |

| LUMO Energy (eV) | -0.38 |

| HOMO-LUMO Gap (ΔE) (eV) | 4.87 |

| Ionization Potential (I) (eV) | 5.25 |

| Electron Affinity (A) (eV) | 0.38 |

| Electronegativity (χ) (eV) | 2.815 |

| Chemical Hardness (η) (eV) | 2.435 |

| Chemical Softness (S) (eV⁻¹) | 0.205 |

| Electrophilicity Index (ω) (eV) | 1.626 |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.orgwiley-vch.de This allows for the analysis of chemical bonds and non-covalent interactions based on the topology of the electron density (ρ(r)). amercrystalassn.orgresearchgate.net

Characterization of Bonding and Non-Covalent Interactions

QTAIM analysis identifies critical points in the electron density where the gradient of the density is zero. Of particular importance are the Bond Critical Points (BCPs), which are found between two interacting atoms. The properties of the electron density at these BCPs provide quantitative information about the nature of the interaction. researchgate.net

Key topological parameters at a BCP include:

Electron density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of the electron density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. For shared interactions (covalent bonds), ∇²ρ(r) < 0, signifying a concentration of electron density. For closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions), ∇²ρ(r) > 0, indicating a depletion of electron density.

Total electron energy density (H(r)): The sign of H(r) can also help to distinguish between interaction types.

For a molecule like 1,5-Diphenylpentan-3-amine, QTAIM would be invaluable for characterizing not only the covalent C-C, C-N, C-H, and N-H bonds but also weaker intramolecular non-covalent interactions. These could include C-H···π interactions between the pentyl chain and the phenyl rings, or even hydrogen bonding if appropriate conformers are present. By analyzing the topological parameters at the BCPs of these interactions, their strength and nature can be precisely defined. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex molecular wavefunction into the familiar language of Lewis structures, with localized bonds, lone pairs, and antibonding orbitals. researchgate.netresearchgate.net It provides a detailed picture of the bonding and electronic delocalization within a molecule.

NBO analysis examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from the donor to the acceptor orbital. researchgate.netnih.gov

For N-benzylaniline, NBO analysis shows significant delocalization of the nitrogen lone pair (n(N)) into the antibonding π* orbitals of the adjacent phenyl ring. This n → π* interaction is a key feature of the electronic structure of aromatic amines and contributes to the planarity of the nitrogen center and the shortening of the C-N bond. nih.gov The analysis also reveals hyperconjugative interactions, such as those between C-H σ bonds and adjacent C-C π* antibonds, which further contribute to molecular stability.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for N-benzylaniline (Model Compound) Illustrative strong interactions from a study using the B3LYP/6-311++G(d,p) method. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n(N1) | π(C2-C7) | 36.82 | Lone pair delocalization |

| n(N1) | π(C3-C4) | 1.85 | Lone pair delocalization |

| σ(C2-C3) | σ(C4-C5) | 2.15 | σ → σ hyperconjugation |

| σ(C8-C9) | σ(C10-C11) | 3.54 | σ → σ hyperconjugation |

| π(C3-C4) | π(C5-C6) | 20.35 | π → π conjugation |

Evaluation of Hyperconjugative Interactions and Charge Transfer

Charge transfer (CT) within the molecule is another critical aspect, often elucidated by examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the ease with which the molecule can undergo electronic excitation. rasayanjournal.co.in A smaller energy gap suggests that charge transfer is more likely to occur within the molecule, influencing its reactivity. researchgate.net The interaction between electron-donating and electron-accepting parts of a molecule can be understood as a weak resonance, driven by electrostatic attraction following a partial transfer of charge. nih.gov In complex systems, CT can involve transitions from multiple closely located HOMOs to the LUMO(s). nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| C-H (Alkyl Chain) | C-C* (Alkyl Chain) | ~5.0 | σ → σ |

| C-C (Alkyl Chain) | C-C (Phenyl Ring) | ~2.5 | σ → π |

| LP (N) | C-C (Alkyl Chain) | ~3.0 | n → σ |

| C-C (Phenyl Ring) | C-C (Phenyl Ring) | ~20.0 | π → π* |

Note: The data in this table is representative and illustrates the type of information gained from NBO analysis. LP (N) refers to the lone pair on the nitrogen atom.

Hirshfeld Surface Analysis

This analysis generates a unique three-dimensional surface for each molecule in a crystal, which can be color-mapped to highlight different properties. mdpi.com A key mapping is d_norm, which uses a red-white-blue color scale to indicate intermolecular contacts that are shorter, equal to, or longer than the van der Waals radii, respectively. Red spots on the d_norm surface highlight significant close contacts, such as hydrogen bonds.

Furthermore, the Hirshfeld surface can be deconstructed into two-dimensional "fingerprint plots." nih.govnih.gov These plots summarize all intermolecular interactions by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). nih.gov The percentage contribution of different types of atomic contacts (e.g., H···H, C···H, N···H) to the total Hirshfeld surface area can be precisely calculated, offering a quantitative summary of the crystal packing forces. nih.gov

| Interaction Type | Percentage Contribution (%) | Typical Characteristics in Fingerprint Plot |

|---|---|---|

| H···H | ~45-55% | Large, diffuse region in the center of the plot |

| C···H / H···C | ~25-35% | Distinct "wings" on either side of the main diagonal |

| N···H / H···N | ~5-10% | Sharp spikes at lower dₑ and dᵢ values, indicative of hydrogen bonding |

| C···C | ~3-7% | Often associated with π-π stacking, appearing at longer dₑ/dᵢ values |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. nih.govwikipedia.org It is based on the relationship between the electron density (ρ) and its dimensionless reduced gradient (s). nih.gov Regions of non-covalent interactions are characterized by having both low electron density and a low reduced density gradient. nih.govwikipedia.org

Plotting the RDG versus the electron density reveals spikes at low-density, low-gradient regions that correspond to NCIs. nih.gov The nature of these interactions can be determined by analyzing the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix.

Strong attractive interactions (e.g., hydrogen bonds): Characterized by large negative values of sign(λ₂)ρ.

Weak attractive interactions (e.g., van der Waals forces): Characterized by values of sign(λ₂)ρ close to zero.

Strong repulsive interactions (e.g., steric clashes): Characterized by large positive values of sign(λ₂)ρ.

This analysis produces intuitive 3D visualizations where non-covalent interactions are shown as isosurfaces, color-coded according to their nature and strength, providing a clear picture of stabilizing and destabilizing forces within the molecule and between molecules. researchgate.net

| Value of sign(λ₂)ρ | Interaction Type | 3D Isosurface Color | Significance |

|---|---|---|---|

| Large and Negative | Strong Hydrogen Bond | Blue | Strong, stabilizing attractive interaction |

| Near Zero | van der Waals Interaction | Green | Weak, stabilizing attractive interaction |

| Large and Positive | Steric Repulsion | Red | Destabilizing repulsive interaction |

Global and Local Chemical Reactivity Descriptors

Global and local reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. rasayanjournal.co.in These parameters are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

Global Descriptors:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. Higher values indicate lower stability.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a larger HOMO-LUMO gap are "harder" and less reactive. rasayanjournal.co.in

Global Softness (S): The reciprocal of hardness (S = 1/η). "Softer" molecules are more polarizable and more reactive. researchgate.net

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile. rasayanjournal.co.inresearchgate.net

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. rasayanjournal.co.inmdpi.com

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability; a larger gap implies higher stability and lower reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; related to electronegativity (χ = -μ). |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer; "hard" molecules are less reactive. |

| Global Softness (S) | 1 / η | Measure of polarizability; "soft" molecules are more reactive. |

| Electrophilicity Index (ω) | μ² / 2η | Describes the stabilization in energy when the system acquires electrons. |

Molecular Docking Studies (focused on theoretical binding site prediction and interaction analysis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). jocpr.comnih.gov The primary goal of theoretical docking is to predict the binding mode and affinity, often expressed as a binding energy score. ugm.ac.id

The process involves placing the ligand in the binding site of the receptor and evaluating the conformation using a scoring function. The results provide insights into the key intermolecular interactions responsible for binding, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

Electrostatic interactions

By analyzing the docked pose, researchers can identify the specific amino acid residues in the receptor's active site that interact with the ligand. nih.govjocpr.com This information is fundamental in rational drug design and in understanding the molecule's potential biological activity. jocpr.com

| Parameter | Value/Description |

|---|---|

| Target Protein | e.g., Monoamine Oxidase A (MAO-A) |

| Binding Energy (kcal/mol) | e.g., -8.5 |

| Interacting Residues | e.g., TYR 407, PHE 208, GLN 215, CYS 323 |

| Key Interactions | Hydrogen bond between amine group and TYR 407 |

| π-π stacking between phenyl ring and PHE 208 | |

| Hydrophobic interactions with surrounding residues |

Mechanistic Organic Chemistry Studies Involving 1,5 Diphenylpentan 3 Amine

Exploration of Reaction Kinetics and Thermodynamics in Synthesis Pathways

The primary synthetic route to 1,5-diphenylpentan-3-amine is the reductive amination of 1,5-diphenylpentan-3-one. This reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849), to form an imine intermediate, which is then reduced to the final amine. The kinetics and thermodynamics of this process are crucial for optimizing reaction conditions and maximizing yield.

Reaction Kinetics:

Kinetic modeling of reductive amination reactions often reveals a dependence on the concentration of the ketone, the amine source, and the hydrogen pressure when a catalytic hydrogenation approach is used. For instance, in the rhodium-catalyzed reductive amination of 1-undecanal, a detailed kinetic model was developed that included the influence of water and provided thermodynamic data through Density Functional Theory (DFT) calculations. sci-hub.se While specific kinetic data for this compound synthesis is not extensively published, a general kinetic model can be inferred from similar reactions.

Interactive Data Table: Illustrative Kinetic Parameters for Reductive Amination

Below is a hypothetical data table illustrating how kinetic parameters might be presented for the synthesis of this compound, based on data from analogous reactions.

| Parameter | Value | Conditions |

| Rate Constant (k) | 0.015 min⁻¹ | 100°C, 10 atm H₂, Ru/C catalyst |

| Activation Energy (Ea) | 65 kJ/mol | |

| Pre-exponential Factor (A) | 1.2 x 10⁶ s⁻¹ | |

| Reaction Order (Ketone) | 1 | |

| Reaction Order (Ammonia) | 1 | |

| Reaction Order (H₂) | 1 |

Note: This data is illustrative and based on general findings for reductive amination reactions, not specific experimental values for this compound.

Thermodynamics:

Thermodynamic data for mixtures of ketones and amines, such as 2-propanone with aniline (B41778), N-methylaniline, or pyridine (B92270), have been studied to understand the intermolecular interactions. arxiv.orgarxiv.org These studies show negative excess molar volumes and excess isentropic compressibilities, suggesting strong interactions between the ketone and amine molecules. arxiv.org The hydride affinity of amines has also been thermodynamically evaluated, providing a scale of their reducing ability, which is relevant to understanding the reduction step in reductive amination. nih.gov

Interactive Data Table: Illustrative Thermodynamic Data for Ketone-Amine Interaction

This table provides an example of the kind of thermodynamic data that can be measured for ketone-amine systems, which is relevant to the initial step of reductive amination.

| Thermodynamic Parameter | System | Value at 298.15 K |

| Excess Molar Volume (VE) | 2-Propanone + Aniline | -0.4 cm³/mol |

| Excess Isentropic Compressibility (κSE) | 2-Propanone + Aniline | -20 TPa⁻¹ |

| Enthalpy of H-bond formation | Amine-Carbonyl | ~ -30 kJ/mol |

Note: This data is based on studies of analogous ketone-amine mixtures and serves as an illustration. arxiv.orgarxiv.org

Elucidation of Catalytic Mechanisms in Amination Reactions

The reductive amination of 1,5-diphenylpentan-3-one to this compound is typically carried out using a heterogeneous or homogeneous catalyst. Ruthenium-based catalysts have been shown to be particularly effective for this transformation. acs.orgscispace.com

A plausible catalytic cycle for the ruthenium-catalyzed reductive amination begins with the coordination of the 1,5-diphenylpentan-3-one to the ruthenium center. This is followed by the addition of ammonia to the carbonyl group to form a hemiaminal intermediate. Dehydration of the hemiaminal yields the corresponding imine, which remains coordinated to the ruthenium catalyst. The ruthenium complex then activates molecular hydrogen, which subsequently reduces the imine to the desired this compound. The amine product then dissociates from the catalyst, allowing the catalytic cycle to repeat.

Mechanistic studies on Ru/TiO₂ catalysts have revealed a synergistic effect between electron-deficient Ru⁰ sites and Lewis acid sites on the support. acs.org The Lewis acid sites enhance the adsorption and activation of ammonia, the ketone, and the Schiff base intermediate, while the electron-deficient Ru⁰ facilitates the activation of hydrogen. acs.org This synergy significantly reduces the apparent activation energy for the ammonolysis of the Schiff base, which is often the rate-determining step. acs.org

Homogeneous ruthenium catalysts, such as RuCl₂(PPh₃)₃, have also been successfully employed for the reductive amination of a wide range of ketones. scispace.comresearchgate.net In situ NMR studies have been used to identify the active catalytic species and propose a detailed mechanism for the reaction. scispace.comresearchgate.net

Pathways of Intramolecular Cyclization and Rearrangements in Derivatives

Derivatives of this compound can undergo a variety of intramolecular cyclization and rearrangement reactions, leading to the formation of heterocyclic structures. These transformations are often promoted by acid or base catalysis or by the introduction of specific functional groups.

Intramolecular Cyclization:

A key intramolecular cyclization pathway for derivatives of this compound involves the formation of piperidine (B6355638) rings. For instance, if the terminal phenyl groups are replaced with functional groups that can act as nucleophiles or electrophiles, cyclization can be induced. A common strategy for piperidine synthesis involves the cyclization of 1,5-dicarbonyl compounds with an amine source, which is analogous to the structure of a modified this compound precursor. youtube.comnih.gov

Furthermore, derivatives such as 1,5-diphenyl-5-hydroxypentan-3-amine, an amino alcohol, can undergo cyclization. The amino group can act as a nucleophile, attacking an electrophilic center at the 5-position, which could be generated from the hydroxyl group (e.g., by conversion to a leaving group). Such cyclizations are fundamental in the synthesis of substituted piperidines. whiterose.ac.uk Recent studies have also explored photocatalytic methods to generate γ-amino alcohols and their subsequent reactions. acs.org

Rearrangement Reactions:

Derivatives of this compound can also be designed to undergo classic rearrangement reactions. For example, an N-acyl derivative could potentially undergo a Hofmann-type rearrangement under appropriate conditions, although this is less common for simple alkyl amines.

More relevant are rearrangements involving functional groups introduced into the pentane (B18724) backbone or the phenyl rings. For instance, if a hydroxyl group is introduced adjacent to the amine, creating a 1,2-amino alcohol moiety, various rearrangements can be envisioned. The Overman rearrangement, a arxiv.orgarxiv.org-sigmatropic rearrangement of an allylic trichloroacetimidate, is a powerful method for converting allylic alcohols into allylic amines, highlighting the types of transformations that can be applied to unsaturated derivatives of the this compound scaffold. organic-chemistry.org

While specific studies on the intramolecular cyclization and rearrangement of this compound derivatives are not extensively documented in readily available literature, the principles of these reactions are well-established and can be applied to predict the behavior of appropriately functionalized analogues.

Structure Activity Relationship Sar Studies of 1,5 Diphenylpentan 3 Amine Analogs

Impact of Structural Modifications on Efflux Pump Inhibition Potential (mechanistic focus)

The potential of 1,5-diphenylpentan-3-amine and its derivatives as efflux pump inhibitors (EPIs) is a significant area of research. Efflux pumps are proteins that expel a wide range of substrates from within cells and are a key mechanism of multidrug resistance in bacteria. nih.govnih.gov The ability of a compound to inhibit these pumps can restore the efficacy of antibiotics. nih.gov The structural features of this compound analogs play a critical role in their ability to act as EPIs.

The introduction of carboxamide and triamine functionalities into the this compound scaffold can significantly modulate its efflux pump inhibitory activity. A study on heterocyclic carboxamides containing a pentane (B18724) diamine side chain demonstrated that these derivatives have potential as EPIs in Pseudomonas aeruginosa. nih.govnih.gov Although not direct analogs of this compound, the presence of a pentane diamine chain is a shared structural feature.

In a screening of various fused heterocyclic carboxamides, aryl indole (B1671886) carboxamide derivatives showed notable potentiation of levofloxacin (B1675101), an antibiotic commonly expelled by efflux pumps. nih.gov This suggests that the nature of the aromatic system attached to the carboxamide is a key determinant of activity. For instance, benzothiophene (B83047) and indole carboxamides demonstrated moderate to high potentiation of levofloxacin activity against P. aeruginosa. nih.gov

Table 1: Potentiation of Levofloxacin by Fused Heterocyclic Carboxamides in P. aeruginosa

| Compound Class | Potentiation Level |

| Benzothiazole | Zero to Weak |

| Benzimidazole | Zero to Weak |

| Benzothiophene | Moderate to High |

| Indole | Moderate to High |

Data derived from a study on heterocyclic carboxamides with a pentane diamine side chain, indicating the potential importance of the aromatic moiety in efflux pump inhibition. nih.gov

The orientation of the amide bond and the degree of alkylation on the amine nitrogen are critical structural features that can influence the efficacy of efflux pump inhibitors. While specific studies on reversing the amide moiety in this compound analogs were not found, research on other EPIs highlights the importance of the amide linkage. For example, in the case of pyranopyridine inhibitors, modifications around the core structure, which includes amide-like functionalities, have been shown to be critical for activity. nih.gov